molecular formula C13H10BrN3O B2568156 7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1893211-85-2

7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2568156
CAS No.: 1893211-85-2
M. Wt: 304.147
InChI Key: HCNXNPFKYAUPDR-UHFFFAOYSA-N
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Description

Table 1: Substituent Effects on Triazolopyridine Derivatives

Compound Substituents Molecular Weight (g/mol) Key Structural Features
7-Bromo-2-(4-methoxyphenyl)-TAP Br (C7), 4-MeOPh (C2) 304.14 Enhanced polarity from methoxy group
6-Bromo-2-phenyl-TAP Br (C6), Ph (C2) 274.12 Planar phenyl-triazolopyridine system
7-Bromo-TAP Br (C7) 199.02 Minimal steric hindrance
2-(3-Nitrophenyl)-TAP 3-NO₂Ph (C2) 255.22 Electron-withdrawing nitro group

Key Observations:

  • Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group donates electrons via resonance, contrasting with nitro-substituted derivatives that reduce electron density.
  • Halogen position : Bromine at C7 (vs. C6) alters aromatic π-electron distribution, affecting reactivity in cross-coupling reactions.
  • Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) introduce torsional strain, potentially reducing crystallinity compared to smaller groups like methyl.

These comparisons underscore the compound’s unique balance of electronic and steric properties, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name

7-bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-18-11-4-2-9(3-5-11)13-15-12-8-10(14)6-7-17(12)16-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNXNPFKYAUPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom at the 7-position and a methoxyphenyl group at the 2-position, contributing to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3O. The presence of both triazole and pyridine rings in its structure is significant for its reactivity and interaction with biological targets.

Property Details
Molecular Weight304.14 g/mol
CAS Number1893211-85-2
Purity>95%

Antimicrobial Activity

Research indicates that derivatives of the triazolo[1,5-a]pyridine class exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates effectiveness against various bacterial and fungal strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against specific pathogens indicate strong antibacterial activity. For instance, derivatives within this class have shown MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound has also been reported to inhibit biofilm formation significantly, outperforming standard antibiotics like Ciprofloxacin in certain tests .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Its mechanism of action appears to involve multiple pathways:

  • Cell Line Studies : In vitro studies have evaluated the antiproliferative effects against breast, colon, and lung cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .
  • Mechanism of Action : While specific mechanisms remain under investigation, some studies suggest that the compound may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.2712.27 to 31.64μM31.64\,\mu M for DNA gyrase inhibition .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity:

Compound Structural Features Biological Activity
7-Bromo-[1,2,4]triazolo[1,5-a]pyridineLacks methoxy groupAntimicrobial properties
5-Methyl-[1,2,4]triazolo[1,5-a]pyridineMethyl group instead of bromineAntitumor activity
6-Chloro-[1,2,4]triazolo[1,5-a]pyridineChlorine substitutionAnti-inflammatory effects

The methoxy substitution on the phenyl ring enhances solubility and bioavailability compared to other derivatives lacking this feature .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections and cancers:

  • Case Study 1 : A clinical evaluation demonstrated that a derivative similar to this compound showed promising results in reducing tumor size in xenograft models.
  • Case Study 2 : In a laboratory setting, the compound was tested for its ability to synergize with existing antibiotics. Results indicated a reduction in MICs when combined with Ciprofloxacin and Ketoconazole .

Scientific Research Applications

Research indicates that compounds in the triazolo[1,5-a]pyridine class exhibit a range of biological activities:

Antimicrobial Activity

7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine has demonstrated notable antimicrobial properties against various bacterial and fungal strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Compound IC50 (µM) Cytotoxicity (MTT Assay)
This compound12.5No cytotoxicity observed
Control (Dexamethasone)10Low cytotoxicity

The mechanism appears to involve the suppression of NF-κB activation pathways.

Anticancer Activity

Studies have also indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa8.0Microtubule disruption
MCF76.5Apoptosis induction

This suggests that this compound may serve as a lead compound for anticancer drug development.

Case Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth compared to standard antibiotics.

"The administration of this compound resulted in a marked decrease in bacterial load in treated samples."

Cytotoxicity Analysis

In comparative studies with established chemotherapeutics like etoposide and camptothecin, the compound showed comparable efficacy against tumor cell lines while exhibiting lower toxicity towards normal cells.

"The selectivity index for this triazolo-pyridine derivative was significantly higher than that of conventional chemotherapeutics."

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Positional Isomerism

The biological and physicochemical properties of triazolo[1,5-a]pyridine derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Key Properties/Activities Reference
7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine Br (7), 4-MeO-Ph (2) Potential antimicrobial, reactive for synthesis
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (7), NH₂ (2) Higher solubility; antioxidant potential
7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (7), CH₃ (2) Increased lipophilicity; cytotoxic activity
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (5), NH₂ (2) Lower cytotoxicity compared to 7-Bromo analogs
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (8), Cl (6), CH₃ (2) PDE10 inhibition; enhanced stability

Key Observations:

  • Bromine Position: Compounds with bromine at position 7 (e.g., the target compound) exhibit higher reactivity for nucleophilic substitution compared to bromine at positions 5 or 8 .
  • In contrast, methyl or amine groups at position 2 alter lipophilicity and hydrogen-bonding capacity .
  • Biological Activities:
    • Antioxidant activity is maximized in derivatives with electron-donating groups (e.g., NH₂ at position 2) .
    • Cytotoxicity is influenced by bromine placement; 7-Bromo derivatives show higher membrane disruption in erythrocyte assays .
Antimicrobial Activity:
  • Derivatives with cyano groups (e.g., 12a in ) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria .
  • The 4-methoxyphenyl group in the target compound may enhance antifungal activity due to increased membrane penetration .
Antioxidant and Cytotoxic Effects:
  • Bromine at position 7 correlates with erythrocyte membrane destabilization, as seen in compounds 5a and 5b (51% hemolysis at 10 µM) .
  • Amino-substituted derivatives (e.g., 4b and 4c) show 38–40% inhibition of reactive oxygen species (ROS), outperforming methyl or methoxy analogs .

Q & A

Q. Example Protocol :

React N-(2-pyridyl)guanidine with CuBr (5 mol%) under O₂ at 80°C for 12 hours.

Purify via column chromatography (yield: 85–92%) .

What spectroscopic and computational methods confirm the molecular structure of this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C7, methoxyphenyl at C2). Key shifts:
    • Aromatic protons in the triazole ring (δ 8.2–8.5 ppm).
    • Methoxy group resonance (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 198.02 (C₆H₄BrN₃) .
  • X-ray Crystallography : Confirms fused triazole-pyridine core and bond angles (e.g., N1–C2–N3 ≈ 108°) .

Q. Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight198.02 g/molPubChem
SMILESBrC1=CC2=NC=NN2C=C1EPA DSSTox
LogP (Predicted)2.1 ± 0.3PubChem

What safety protocols are recommended for handling this compound?

  • Storage : –20°C in airtight containers (stable for 1–2 weeks at –4°C) .
  • Handling : Use gloves, goggles, and fume hoods. Avoid skin contact (irritant) .
  • Waste Disposal : Incinerate or treat via professional waste management .

Advanced Research Questions

How does substitution at the C2 and C7 positions influence JAK2 kinase selectivity?

  • C2 Meta-Substitution : Enhances JAK2 selectivity over JAK3 (e.g., 7-bromo-2-(3-methoxyphenyl) derivatives show >100x selectivity) by altering hydrogen bonding with Val⁹⁸⁷ in JAK2’s ATP-binding pocket .
  • C7 Halogenation : Bromine improves potency (IC₅₀ = 12 nM for JAK2) due to hydrophobic interactions with Leu⁹⁸³ .

Q. Table 2: JAK2 Inhibition Data

CompoundJAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK2/JAK3)
7-Bromo-2-(4-MeO-Ph)151,500100x
7-Bromo-2-(3-MeO-Ph)122,000166x

What methodologies evaluate its antioxidant activity in biological models?

  • In Vitro Assays :
    • TBARS Assay : Measures malondialdehyde (MDA) formation from lipid peroxidation (IC₅₀ = 40 µM) .
    • Adrenaline Oxidation Inhibition : Reduces ROS formation by 38–40% at 10 µM .
  • In Vivo Models :
    • C. elegans Lifespan Extension : 20% lifespan increase at 50 µM via DAF-16/FOXO pathway activation .

How is this scaffold utilized in material science, particularly for OLEDs?

  • Universal Host Materials : The triazolo[1,5-a]pyridine core provides high triplet energy (>2.9 eV) and bipolar charge transport.
    • Example : o-CzTP hosts achieve 27.1% external quantum efficiency in blue PhOLEDs .
  • Design Strategy :
    • Fuse with carbazole donors for balanced hole/electron mobility.
    • Bromine substitution enhances thermal stability (T₅ > 400°C) .

Q. Table 3: OLED Performance Metrics

Host MaterialColorEQE (%)Current Efficiency (cd/A)
o-CzTPBlue27.140.4
m-CzTPGreen25.037.8

How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in JAK2 IC₅₀ values (15 nM vs. 50 nM) may arise from:
    • Assay Conditions : ATP concentrations (1 mM vs. 10 µM).
    • Cell Lines : Ba/F3 (IL-3-dependent) vs. HEK293 (overexpression) .
  • Mitigation : Use standardized assays (e.g., Caliper LabChip) and validate in ≥2 cell models.

What sustainable synthesis strategies reduce environmental impact?

  • Metal-Free Cyclization : I₂/KI or PIFA-mediated reactions avoid Cu/Pb waste .
  • Microwave-Assisted Synthesis : Reduces energy use by 60% and reaction time to 10 minutes .

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